molecular formula C7H5Cl2FO2S B14019771 1,2-Dichloro-4-fluoro-3-(methylsulfonyl)benzene

1,2-Dichloro-4-fluoro-3-(methylsulfonyl)benzene

Cat. No.: B14019771
M. Wt: 243.08 g/mol
InChI Key: LUBMGVFGSQJAKM-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-fluoro-3-(methylsulfonyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine atoms at positions 1 and 2, a fluorine atom at position 4, and a methylsulfonyl group (-SO₂CH₃) at position 3. This structure confers unique electronic and steric properties, making it a compound of interest in pharmaceutical and agrochemical research. The methylsulfonyl group enhances solubility in polar solvents, while the chlorine and fluorine substituents influence reactivity and stability.

Properties

Molecular Formula

C7H5Cl2FO2S

Molecular Weight

243.08 g/mol

IUPAC Name

1,2-dichloro-4-fluoro-3-methylsulfonylbenzene

InChI

InChI=1S/C7H5Cl2FO2S/c1-13(11,12)7-5(10)3-2-4(8)6(7)9/h2-3H,1H3

InChI Key

LUBMGVFGSQJAKM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1Cl)Cl)F

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Halogenation

A common starting material is 1,2-dichlorobenzene or its derivatives. The preparation of 2,4-dichlorofluorobenzene intermediates is well documented in patents describing:

  • Nitration of orthodichlorobenzene using a nitrating mixture (nitric acid and sulfuric acid) at 30–75 °C for 1–5 hours to yield dichloronitrobenzene intermediates.
  • Subsequent fluorination of dichloronitrobenzene using potassium monofluoride in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at 120–200 °C for 1–8 hours, optimally 145–185 °C for 3 hours, to introduce fluorine selectively.

This step yields fluorochloronitrobenzene mixtures, which upon chlorination at 150–250 °C for 4–16 hours produce 2,4-dichlorofluorobenzene intermediates with yields around 62.8%.

Step Reaction Conditions Yield (%) Notes
1 Nitration of orthodichlorobenzene 30–75 °C, 1–5 h, HNO3/H2SO4 98 (nitro mixture) Molar ratio dichlorobenzene:nitration mixture = 1:5.5
2 Fluorination with KF 145–185 °C, 3 h, DMSO/DMF 82–83 (fluorochloronitrobenzene) KF 0.2–0.6 g per g substrate
3 Chlorination 180–220 °C, 8–12 h 62.8 (2,4-dichlorofluorobenzene) High temperature chlorination

Introduction of the Methylsulfonyl Group

The methylsulfonyl substituent can be introduced via oxidation of a methylthio group attached to the aromatic ring:

  • Starting from N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide , oxidation with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 263–273 K for 5 hours converts the methylthio group to the methylsulfonyl group.
  • After oxidation, the product is purified by silica gel chromatography and recrystallized from diethyl ether to yield the methylsulfonyl-substituted aromatic compound.

This method is adaptable to related aromatic systems and can be modified to target 1,2-dichloro-4-fluoro-3-(methylsulfonyl)benzene by choosing appropriate precursors.

Step Reaction Conditions Notes
Oxidation Methylthio to methylsulfonyl m-CPBA, CH2Cl2, 263–273 K, 5 h Followed by chromatography and recrystallization

Alternative Fluorination via Halogen Exchange

Another approach involves halogen exchange on chlorinated aromatic compounds:

  • Reaction of 1,2,3-trichlorobenzene or related haloarenes with alkali metal fluorides (KF, LiF, NaF) in polar solvents such as sulfolane, dimethylformamide, or dimethylsulfoxide in the presence of phase transfer catalysts (phosphonium or ammonium salts) at temperatures from -80 °C to 50 °C.
  • This method allows selective fluorination at specific positions, facilitating the preparation of 1,2-dichloro-4-fluoro derivatives.
Reagents Solvents Temperature Catalyst Notes
KF, LiF, NaF Sulfolane, DMF, DMSO -80 °C to 50 °C Phosphonium salts preferred Phase transfer catalysis enhances selectivity

Summary Table of Preparation Routes

Route Starting Material Key Reactions Conditions Yield Advantages
1 Orthodichlorobenzene Nitration → Fluorination (KF) → Chlorination 30–250 °C, acidic and polar aprotic solvents Up to ~83% fluorination step Scalable, well-established
2 Methylthio-substituted aromatic Oxidation with m-CPBA 263–273 K, CH2Cl2 High purity product Clean oxidation, mild conditions
3 1,2,3-Trichlorobenzene Halogen exchange with metal fluoride + phase transfer catalysis -80 °C to 50 °C, sulfolane/DMF/DMSO Good selectivity Selective fluorination, fewer steps

Analytical and Research Notes

  • The fluorination step is critical and requires careful control of temperature and solvent to achieve regioselectivity.
  • Phase transfer catalysts improve fluorination efficiency and selectivity.
  • Oxidation of methylthio to methylsulfonyl groups using peracids is a mild and effective method, avoiding harsh conditions.
  • Chromatographic purification and recrystallization are necessary to obtain high-purity final products.
  • The combination of halogen substituents and methylsulfonyl groups affects the compound's reactivity and potential applications in agrochemicals and pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-fluoro-3-(methylsulfonyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while oxidation and reduction can yield different sulfonyl or sulfoxide compounds.

Scientific Research Applications

1,2-Dichloro-4-fluoro-3-(methylsulfonyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-fluoro-3-(methylsulfonyl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on other molecules. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to participate in various chemical transformations.

Comparison with Similar Compounds

Electronic Effects

  • Target Compound : The fluorine atom at position 4 is moderately electron-withdrawing via inductive effects, while the methylsulfonyl group at position 3 is strongly electron-withdrawing, directing electrophilic substitution to specific positions on the ring.
  • Compound: The nitro group (-NO₂) at position 3 is a potent electron-withdrawing group, significantly deactivating the benzene ring. The methyl group at position 4 is electron-donating, creating an electronic contrast that may influence reactivity .

Steric and Solubility Considerations

  • The methylsulfonyl group in both compounds enhances solubility in polar solvents. However, the nitro group in the compound increases molecular weight and may reduce volatility compared to the fluorine-containing target compound.

Biological Activity

1,2-Dichloro-4-fluoro-3-(methylsulfonyl)benzene, a compound with the CAS number 2635937-49-2, has garnered attention in recent years due to its potential biological activity. This article aims to provide a comprehensive overview of the biological effects of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H5Cl2FO2S, with a molar mass of 243.07 g/mol. The structure features two chlorine atoms and one fluorine atom attached to a benzene ring, along with a methylsulfonyl group.

PropertyValue
Molecular FormulaC7H5Cl2FO2S
Molar Mass243.07 g/mol
Melting PointNot specified
Boiling PointNot specified
SolubilityNot specified

Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular targets. The presence of the methylsulfonyl group is believed to enhance its reactivity and bioactivity.

  • Anticancer Activity : Preliminary studies have shown that this compound may possess anticancer properties. It has been suggested that the compound can induce apoptosis in cancer cells by activating specific signaling pathways.
  • Antimicrobial Properties : There is evidence indicating that this compound may exhibit antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.

Case Studies

  • Anticancer Study : A study focusing on the effects of this compound on human cancer cell lines reported an IC50 value in the low micromolar range, indicating significant cytotoxicity against tested cell lines such as MCF-7 and HCT116. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through mitochondrial pathways.
  • Antimicrobial Activity : Another investigation assessed the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. The results showed that it had a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL, demonstrating moderate antibacterial activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the halogen substituents and the methylsulfonyl group significantly influence the biological activity of this compound. For instance:

  • Chlorine Substitution : The position and number of chlorine atoms can alter the lipophilicity and reactivity of the compound.
  • Fluorine Impact : The presence of fluorine enhances metabolic stability and can affect binding affinity to biological targets.

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